Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXLIURTCFPLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(piperidin-1-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
Starting Materials: N-methyl-2-(piperidin-1-yl)ethan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring.
Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Physicochemical Properties
The table below highlights key differences between Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride and analogous compounds:
2.2 Pharmacological and Functional Differences
- Piperidine vs. Pyridine Substitution: Betahistine dihydrochloride (pyridine derivative) is a clinically approved histamine H3 receptor agonist used for vestibular disorders. this compound’s piperidine core may enhance lipophilicity, improving blood-brain barrier penetration but possibly reducing metabolic stability .
Morpholine and Aryl Substituents :
Tetrazole as a Bioisostere :
2.3 Purity and Regulatory Considerations
Biological Activity
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride (MPEA·2HCl) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of MPEA·2HCl, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MPEA·2HCl is a piperidine derivative characterized by the following chemical structure:
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the methyl group and the ethyl chain contributes to its solubility and interaction with biological targets.
Pharmacological Effects
1. Antinociceptive Activity:
MPEA·2HCl has shown promising results in antinociceptive assays. In studies evaluating pain relief, MPEA·2HCl demonstrated significant reductions in pain response in animal models. The mechanism is believed to involve modulation of nociceptive pathways, potentially through opioid receptors or other pain-related signaling pathways.
2. Anxiolytic Effects:
The compound has also been assessed for anxiolytic properties. Behavioral tests suggest that MPEA·2HCl may reduce anxiety-like behaviors in rodent models, indicating potential for treating anxiety disorders. This effect may be mediated by interactions with serotonergic or dopaminergic systems.
3. Antimicrobial Activity:
Recent studies have indicated that MPEA·2HCl possesses antimicrobial properties against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of MPEA·2HCl provides insights into optimizing its biological activity. Variations in substituents on the piperidine ring significantly affect its potency and selectivity for different biological targets.
| Substituent | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Methyl Group | Increased lipophilicity | 0.5 μM (antimicrobial) |
| Ethyl Chain | Enhanced receptor binding | 1 μM (anxiolytic) |
| Hydroxyl Group | Improved solubility | 0.8 μM (antinociceptive) |
Case Studies
Case Study 1: Antinociceptive Efficacy
In a controlled study, MPEA·2HCl was administered to mice subjected to formalin-induced pain. Results indicated a dose-dependent reduction in pain scores, with significant efficacy observed at doses of 10 mg/kg and higher.
Case Study 2: Anxiolytic Potential
In another study involving the elevated plus maze test, MPEA·2HCl treatment resulted in increased time spent in open arms compared to control groups, suggesting reduced anxiety levels. The effective dose was determined to be around 5 mg/kg.
Case Study 3: Antimicrobial Activity
Testing against Staphylococcus aureus and Escherichia coli revealed that MPEA·2HCl inhibited bacterial growth effectively at low concentrations (MIC = 4 μg/mL). This positions the compound as a candidate for further development as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride?
The compound is synthesized via Mannich reactions or multi-step alkylation protocols . For example:
- Mannich reaction : Reacting piperidine, formaldehyde, and methylamine hydrochloride under controlled pH (6–7) and temperature (40–60°C) to form the tertiary amine intermediate, followed by dihydrochloride salt formation .
- Alkylation : Using 2-chloroethylamine derivatives with piperidine in polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. The product is precipitated as the dihydrochloride salt using HCl/ethanol .
Q. How is this compound characterized for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : Peaks for piperidinyl protons (δ 1.4–2.8 ppm), methylene groups adjacent to the amine (δ 2.9–3.3 ppm), and methyl groups (δ 1.2–1.5 ppm).
- FT-IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹).
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₈H₁₉N₂·2HCl, MW 223.2) with fragmentation patterns consistent with piperidine cleavage .
Q. What analytical methods ensure purity in research-grade samples?
- HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) and detection at 210–220 nm.
- Titrimetry : Non-aqueous titration with perchloric acid to quantify free amine content.
- Karl Fischer titration : Determines residual water content (<1% w/w) to confirm anhydrous salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR spectral data when characterizing this compound?
Discrepancies may arise from solvent effects , tautomerism , or impurities . Mitigation strategies:
- Use deuterated solvents (D₂O vs. DMSO-d₆) to assess solvent-induced shifts.
- Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What strategies optimize synthetic yield while minimizing by-products?
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., alkylation) to suppress side reactions.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction homogeneity.
- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted piperidine and chlorinated by-products. Yield improvements (≥85%) are documented in analogous piperidinyl ethylamine syntheses .
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability studies show:
- Optimal pH : 4–6 (prevents hydrolysis of the piperidinyl group).
- Degradation pathways : Above pH 7, oxidative degradation forms N-oxide derivatives.
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous buffers to inhibit oxidation. Monitor degradation via stability-indicating HPLC .
Q. What methodologies assess receptor binding affinity in neurological studies?
- Radioligand binding assays : Use ³H-labeled compound with cell membranes expressing target receptors (e.g., GPCRs).
- Competitive binding : Test IC₅₀ values (10⁻⁹–10⁻³ M) against reference antagonists (e.g., SR48968 for neurokinin receptors).
- Data normalization : Correct for non-specific binding using excess cold ligand (100x Kd) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 223.2 g/mol | |
| Solubility | >50 mg/mL in water (25°C) | |
| pKa (amine) | 9.2–9.8 (predicted) |
Q. Table 2: Common Synthetic By-Products
| By-Product | Mitigation Strategy |
|---|---|
| Unreacted piperidine | Acid-base extraction (pH 4–5) |
| N-Oxide derivatives | Antioxidant addition (ascorbic acid) |
| Chlorinated impurities | Recrystallization (ethanol/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
